Cas no 946355-89-1 (N-(2-fluorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
N-(2-fluorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
- N-(2-fluorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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- Inchi: 1S/C20H17FN2O2/c1-14-6-4-7-15(12-14)13-23-11-5-8-16(20(23)25)19(24)22-18-10-3-2-9-17(18)21/h2-12H,13H2,1H3,(H,22,24)
- InChI Key: UFPIJYHVGCPTHB-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=CC(C)=C2)C=CC=C1C(NC1=CC=CC=C1F)=O
N-(2-fluorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2743-0717-2μmol |
N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946355-89-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2743-0717-5μmol |
N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946355-89-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2743-0717-1mg |
N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946355-89-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2743-0717-2mg |
N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946355-89-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2743-0717-3mg |
N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946355-89-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2743-0717-4mg |
N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946355-89-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2743-0717-5mg |
N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946355-89-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-(2-fluorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Related Literature
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on N-(2-fluorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Introduction to N-(2-fluorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 946355-89-1)
N-(2-fluorophenyl)-1-(3-methylphenylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
This compound, identified by its CAS number 946355-89-1, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure, characterized by a dihydropyridine core, makes it a promising candidate for various therapeutic applications. The presence of both fluorophenyl and methylphenyl substituents introduces unique electronic and steric properties that can be leveraged in drug design.
The dihydropyridine scaffold is particularly noteworthy due to its well-documented biological activity. Dihydropyridines are known for their role in modulating calcium channels, making them valuable in the treatment of cardiovascular diseases. The specific arrangement of functional groups in N-(2-fluorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suggests potential applications in this domain.
Recent research has highlighted the importance of fluorine atoms in pharmaceutical compounds due to their ability to enhance metabolic stability and binding affinity. The incorporation of a fluorophenyl group in this molecule likely contributes to its pharmacokinetic profile, potentially improving its bioavailability and duration of action. This feature is particularly relevant in the development of long-acting medications that require fewer dosing intervals.
The methylphenyl moiety further enriches the compound's structural diversity, offering opportunities for fine-tuning its pharmacological properties. This substituent can influence both the solubility and permeability of the drug, critical factors in its absorption and distribution within the body. The interplay between these functional groups may lead to synergistic effects that enhance therapeutic efficacy.
In the context of current pharmaceutical research, there is growing interest in developing small molecules that can modulate protein-protein interactions. The dihydropyridine core of N-(2-fluorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide provides a versatile platform for such interactions. Its rigid structure can serve as a scaffold for designing molecules that bind to specific targets with high precision.
The compound's potential extends beyond cardiovascular applications. Emerging studies suggest that dihydropyridines may have anti-inflammatory and neuroprotective properties. The unique combination of substituents in this molecule could make it a valuable tool for investigating these effects further. Researchers are exploring its potential use in conditions such as neurodegenerative diseases, where modulation of calcium signaling pathways is believed to play a crucial role.
The synthesis of N-(2-fluorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide presents an interesting challenge due to the complexity of its structure. Advanced synthetic methodologies are being employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations are being utilized to construct the dihydropyridine core efficiently.
The development of this compound also underscores the importance of computational chemistry in modern drug discovery. Molecular modeling and virtual screening techniques are being used to predict its binding affinity and selectivity towards target proteins. These computational approaches help streamline the process by identifying promising candidates early in the discovery pipeline.
Evaluation of N-(2-fluorophenyl)-1-(3-methylphenylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide will involve both in vitro and in vivo studies. In vitro assays will assess its interaction with biological targets and evaluate its potential toxicity profile. In vivo studies will provide insights into its pharmacokinetic behavior and therapeutic efficacy in animal models.
The integration of cutting-edge technologies such as CRISPR-Cas9 gene editing and organ-on-a-chip platforms will further enhance the understanding of this compound's mechanisms of action. These tools allow for precise manipulation of biological systems, enabling researchers to study how N-(2-fluorophenyl)-1-(3-methylphenylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide interacts with living cells and tissues.
In conclusion, N-(2-fluorophenyl)-1-(3-methylphenylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 946355-89-1) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and functional groups make it a promising candidate for various therapeutic applications. Ongoing research aims to fully elucidate its potential benefits and optimize its development for clinical use.
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